molecular formula C6H6BrClN2 B13645824 (2-Bromo-6-chlorophenyl)hydrazine

(2-Bromo-6-chlorophenyl)hydrazine

Cat. No.: B13645824
M. Wt: 221.48 g/mol
InChI Key: RJOGDNNQQSGBEY-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chlorophenyl)hydrazine typically involves the diazotization of 2-bromo-6-chloroaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve maintaining strong acidity during diazotization and using efficient reducing agents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-chlorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without bromine and chlorine substitutions.

    2-Bromo-phenylhydrazine: A derivative with only bromine substitution.

    6-Chloro-phenylhydrazine: A derivative with only chlorine substitution.

Uniqueness

(2-Bromo-6-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl)hydrazine

InChI

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2

InChI Key

RJOGDNNQQSGBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)Cl

Origin of Product

United States

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